molecular formula C13H16N2O4 B2904970 Morpholino(2-(2-nitroethyl)phenyl)methanone CAS No. 338770-86-8

Morpholino(2-(2-nitroethyl)phenyl)methanone

Cat. No. B2904970
CAS RN: 338770-86-8
M. Wt: 264.281
InChI Key: FDCDZTHKCUAEBK-UHFFFAOYSA-N
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Description

Morpholino(2-(2-nitroethyl)phenyl)methanone, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Synthesis Analysis

The synthesis of morpholino nucleosides starts from enantiopure glycidol . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .


Molecular Structure Analysis

The molecular formula of Morpholino(2-(2-nitroethyl)phenyl)methanone is C13H16N2O4. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Physical And Chemical Properties Analysis

Morpholino(2-(2-nitroethyl)phenyl)methanone has a molecular weight of 264.281. It is a solid at room temperature .

Scientific Research Applications

Anticancer Activity

Morpholino(2-(2-nitroethyl)phenyl)methanone: derivatives have been studied for their potential as anticancer agents . The compound’s ability to interfere with cancer cell proliferation makes it a candidate for further research in cancer therapy .

Antimicrobial Properties

The morpholino group, when attached to certain heterocyclic compounds, has shown significant antimicrobial properties . This suggests that 4-[2-(2-nitroethyl)benzoyl]morpholine could be used in the development of new antimicrobial drugs .

Biological Synthesis

This compound can be used as a precursor in the biological synthesis of various heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals and have a range of biological activities .

Anti-Inflammatory Applications

Similar to other morpholino derivatives, 4-[2-(2-nitroethyl)benzoyl]morpholine may possess anti-inflammatory properties . Research into its efficacy and mechanism could lead to new anti-inflammatory medications .

Analgesic Potential

The analgesic properties of morpholino derivatives make them interesting for the development of new painkillers4-[2-(2-nitroethyl)benzoyl]morpholine could be explored for its potential to relieve pain without the side effects of traditional analgesics .

Pharmaceutical Intermediates

4-[2-(2-nitroethyl)benzoyl]morpholine: serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is crucial, especially in the creation of compounds with improved pharmacokinetic properties .

Safety and Hazards

Morpholino(2-(2-nitroethyl)phenyl)methanone may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .

properties

IUPAC Name

morpholin-4-yl-[2-(2-nitroethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(14-7-9-19-10-8-14)12-4-2-1-3-11(12)5-6-15(17)18/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCDZTHKCUAEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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